molecular formula C17H21NO5 B5477625 Ethyl 1-(3-acetyloxybenzoyl)piperidine-4-carboxylate

Ethyl 1-(3-acetyloxybenzoyl)piperidine-4-carboxylate

Cat. No.: B5477625
M. Wt: 319.4 g/mol
InChI Key: HHCBRFXZDXSNFE-UHFFFAOYSA-N
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Description

Ethyl 1-(3-acetyloxybenzoyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethyl ester group, a piperidine ring, and an acetyloxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-acetyloxybenzoyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions using benzoyl chloride or benzoyl anhydride in the presence of a base like pyridine.

    Esterification: The ethyl ester group is introduced through esterification reactions using ethanol and a suitable catalyst, such as sulfuric acid.

    Acetylation: The acetyloxy group is introduced by acetylation of the benzoyl moiety using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the piperidine ring and subsequent functionalization steps.

    Purification: Purification of the compound through recrystallization or chromatography to achieve the desired purity.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-acetyloxybenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl moiety using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(3-acetyloxybenzoyl)piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-acetyloxybenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body, such as G-protein coupled receptors or ion channels.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.

    Modulation of Signaling Pathways: Affecting signaling pathways that regulate cellular processes like inflammation or pain perception.

Comparison with Similar Compounds

Ethyl 1-(3-acetyloxybenzoyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure but lacks the acetyloxy group.

    Ethyl 1-(4-acetyloxybenzoyl)piperidine-4-carboxylate: Similar structure but with the acetyloxy group at a different position on the benzoyl moiety.

    Ethyl 1-(3-hydroxybenzoyl)piperidine-4-carboxylate: Similar structure but with a hydroxy group instead of an acetyloxy group.

Properties

IUPAC Name

ethyl 1-(3-acetyloxybenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-3-22-17(21)13-7-9-18(10-8-13)16(20)14-5-4-6-15(11-14)23-12(2)19/h4-6,11,13H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCBRFXZDXSNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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